molecular formula C12H9NNaO6S+ B13765673 sodium;5-nitro-2-phenoxybenzenesulfonic acid CAS No. 7327-90-4

sodium;5-nitro-2-phenoxybenzenesulfonic acid

Cat. No.: B13765673
CAS No.: 7327-90-4
M. Wt: 318.26 g/mol
InChI Key: LYUYWTVHWUGQOZ-UHFFFAOYSA-N
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Description

Sodium;5-nitro-2-phenoxybenzenesulfonic acid is a chemical compound with the molecular formula C12H8NNaO6S. It is known for its unique structure, which includes a nitro group, a phenoxy group, and a sulfonic acid group. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;5-nitro-2-phenoxybenzenesulfonic acid typically involves the nitration of 2-phenoxybenzenesulfonic acid. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The product is then neutralized with sodium hydroxide to form the sodium salt, which is isolated and purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

Sodium;5-nitro-2-phenoxybenzenesulfonic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 5-amino-2-phenoxybenzenesulfonic acid.

    Substitution: Various substituted phenoxybenzenesulfonic acids.

    Oxidation: Quinone derivatives of phenoxybenzenesulfonic acid.

Scientific Research Applications

Sodium;5-nitro-2-phenoxybenzenesulfonic acid is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological molecules.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium;5-nitro-2-phenoxybenzenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the phenoxy and sulfonic acid groups can form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diaminobenzenesulfonic acid: Similar in structure but with amino groups instead of a nitro group.

    2-Phenoxybenzenesulfonic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitro-2-phenoxybenzoic acid: Similar but with a carboxylic acid group instead of a sulfonic acid group.

Uniqueness

Sodium;5-nitro-2-phenoxybenzenesulfonic acid is unique due to the presence of both a nitro group and a sulfonic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

7327-90-4

Molecular Formula

C12H9NNaO6S+

Molecular Weight

318.26 g/mol

IUPAC Name

sodium;5-nitro-2-phenoxybenzenesulfonic acid

InChI

InChI=1S/C12H9NO6S.Na/c14-13(15)9-6-7-11(12(8-9)20(16,17)18)19-10-4-2-1-3-5-10;/h1-8H,(H,16,17,18);/q;+1

InChI Key

LYUYWTVHWUGQOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O.[Na+]

Origin of Product

United States

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